NNC-0640
Overview
Description
Mechanism of Action
Target of Action
NNC0640, also known as 4-((1-(4-Cyclohexylphenyl)-3-(3-(methylsulfonyl)phenyl)ureido)methyl)-N-(1H-tetrazol-5-yl)benzamide, primarily targets the human G-protein-coupled glucagon receptor (GCGR) . GCGR is a key player in glucose homeostasis and insulin release .
Mode of Action
NNC0640 acts as a negative allosteric modulator (NAM) of the GCGR . It binds to the external surface of the transmembrane domain . This binding restricts the movement of the intracellular tip of helix VI, a movement generally associated with activation mechanisms in class A GPCRs . The compound also acts as a negative allosteric modulator of the glucagon-like peptide 1 (GLP-1) receptor .
Biochemical Pathways
The action of NNC0640 on the GCGR influences the glucagon signaling pathway . By acting as a NAM, it inhibits the receptor’s activity, thereby modulating the effects of glucagon, a hormone that raises blood glucose levels. This modulation can impact various downstream effects related to glucose homeostasis and insulin release .
Pharmacokinetics
The compound’s solubility in dmso suggests it may have good bioavailability .
Result of Action
The primary result of NNC0640’s action is the inhibition of GCGR and GLP-1 receptor activity . This inhibition can lead to decreased glucagon action, potentially impacting glucose homeostasis and insulin release .
Action Environment
The action of NNC0640 can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used, which can impact its bioavailability and efficacy . .
Preparation Methods
The synthesis of NNC0640 involves several steps, including the formation of a tetrazole ring and the incorporation of various functional groups. The synthetic route typically starts with the preparation of intermediate compounds, followed by the formation of the final product through a series of chemical reactions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide and reagents such as hydrogen chloride .
Chemical Reactions Analysis
NNC0640 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: NNC0640 can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
NNC0640 is widely used in scientific research for its ability to modulate glucagon receptors and glucagon-like peptide 1 receptors. Its applications include:
Chemistry: Studying the chemical properties and reactions of allosteric modulators.
Biology: Investigating the role of glucagon receptors and glucagon-like peptide 1 receptors in cellular signaling and metabolism.
Medicine: Exploring potential therapeutic applications for conditions like type 2 diabetes by modulating these receptors.
Industry: Developing new drugs and therapeutic agents targeting glucagon receptors and glucagon-like peptide 1 receptors
Comparison with Similar Compounds
NNC0640 is similar to other negative allosteric modulators like PF-06372222 and MK-0893. it is unique in its specific binding affinity and the particular receptor sites it targets. Similar compounds include:
PF-06372222: Another negative allosteric modulator of glucagon receptors.
MK-0893: A modulator with a similar binding pocket but different structural features
Properties
IUPAC Name |
4-[[4-cyclohexyl-N-[(3-methylsulfonylphenyl)carbamoyl]anilino]methyl]-N-(2H-tetrazol-5-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N7O4S/c1-41(39,40)26-9-5-8-24(18-26)30-29(38)36(25-16-14-22(15-17-25)21-6-3-2-4-7-21)19-20-10-12-23(13-11-20)27(37)31-28-32-34-35-33-28/h5,8-18,21H,2-4,6-7,19H2,1H3,(H,30,38)(H2,31,32,33,34,35,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTKULJUDJWTSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)NC(=O)N(CC2=CC=C(C=C2)C(=O)NC3=NNN=N3)C4=CC=C(C=C4)C5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N7O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is NNC0640 and what is its mechanism of action?
A1: NNC0640, also known as 4-{[(4-Cyclohexylphenyl){[3-(Methylsulfonyl)phenyl]carbamoyl}amino]methyl}-N-(1H-Tetrazol-5-Yl)benzamide, is a negative allosteric modulator (NAM) of the human glucagon-like peptide-1 receptor (GLP-1R) []. This means that it binds to the receptor at a site distinct from the orthosteric site where the native ligand, GLP-1, binds. This binding event alters the receptor conformation, reducing its affinity for GLP-1 and decreasing its signaling capacity [].
Q2: How has the structure of the GLP-1R in complex with NNC0640 been elucidated?
A2: Several studies have utilized X-ray crystallography and cryo-electron microscopy (cryo-EM) to determine the structure of the GLP-1R bound to NNC0640 [, , ]. These studies have provided valuable insights into the binding site of NNC0640 within the transmembrane domain of the receptor [, ].
Q3: What is the significance of studying NNC0640 binding to the GLP-1R using NMR spectroscopy?
A3: While X-ray crystallography and cryo-EM provide static snapshots of the receptor-ligand complex, Nuclear Magnetic Resonance (NMR) spectroscopy offers a dynamic perspective. It can reveal information about the flexibility and conformational changes of the receptor in solution, both in the presence and absence of NNC0640 []. This dynamic information is crucial for understanding the allosteric mechanism of NNC0640 and its impact on receptor function.
Q4: What are the challenges and considerations for studying GLP-1R and its interaction with NNC0640 using NMR spectroscopy?
A4: Studying membrane proteins like GLP-1R using solution NMR poses several challenges. These include:
- Stability: Membrane proteins require a lipid-like environment for stability. Studies have explored the use of detergent micelles and nanodiscs to mimic the native membrane environment [].
- Spectral Overlap: Larger proteins like GPCRs result in crowded NMR spectra. Introducing specific isotopic labels, like fluorine-19 (19F), can simplify the spectra and provide site-specific information [].
Q5: How does NNC0640 contribute to the stability of GLP-1R in the context of NMR studies?
A5: Interestingly, the presence of NNC0640 significantly enhances the stability of the GLP-1R, particularly its transmembrane domain (GLP-1R[TMD]) []. This increased stability is crucial for conducting the long-duration NMR experiments required to probe the receptor's dynamics and interactions.
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